![molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3](/img/structure/B138873.png)
4-Fluoro-N-isopropylaniline
Overview
Description
4-Fluoro-N-isopropylaniline is an organic compound with the chemical formula C9H12FN. It is characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline ring. This compound appears as a colorless to pale yellow liquid and is known for its applications in various chemical processes, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N-isopropylaniline can be synthesized through several methods. One common method involves the reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a catalyst. The reaction typically occurs under hydrogenation conditions, using catalysts such as platinum on carbon or Raney nickel. The process involves the following steps :
Hydrogenation of 4-fluoronitrobenzene:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the aniline group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield amine derivatives with different alkyl groups
Scientific Research Applications
Agrochemical Synthesis
Herbicide Production:
4-Fluoro-N-isopropylaniline serves as a key intermediate in the synthesis of flufenacet, a selective herbicide widely used in agriculture. Flufenacet is effective against various grasses and broadleaf weeds, making it valuable for crop protection. The compound's fluorine atom enhances its herbicidal activity and stability, providing advantages over non-fluorinated analogs .
Analytical Methods for Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
Recent studies have developed robust methods for the detection of this compound residues in agricultural products such as wheat. A semi-automated LC-MS/MS method was validated for quantifying this compound at low levels (0.01 mg/kg for wheat grain and 0.05 mg/kg for wheat straw). This method demonstrated high sensitivity and specificity, allowing for effective monitoring of pesticide residues in food products .
Stability Studies:
Research has also focused on the stability of this compound solutions under various conditions. These studies are crucial for ensuring accurate analytical results over time. For instance, stock solutions were shown to maintain stability when stored at refrigerated conditions (2-8 °C) for extended periods .
Toxicological Assessments
Health Effects:
While this compound is useful in industrial applications, it poses certain health risks. It is classified as harmful if swallowed and can cause skin irritation. Prolonged exposure may lead to allergic reactions or genetic defects, necessitating stringent safety measures during handling .
Environmental Considerations
Aquatic Toxicity:
Environmental assessments indicate that this compound has potential aquatic toxicity. Therefore, its use must be managed carefully to prevent contamination of water sources. Proper waste disposal and spill management protocols are essential to mitigate environmental impact .
Table 1: Analytical Performance of LC-MS/MS Method for this compound
Sample ID | Concentration (mg/L) | Quantification (mg/kg) | Trueness (%) |
---|---|---|---|
QR1 | 0.00031 | 0.00775 | 77.50 |
QR2 | 0.00033 | 0.00825 | 82.50 |
This table summarizes the reproducibility and trueness of the analytical method used to quantify this compound residues in wheat samples .
Mechanism of Action
The precise mechanism of action for 4-Fluoro-N-isopropylaniline remains an area of ongoing investigation. current understanding suggests that the compound forms complexes with target molecules, acting as a catalyst to facilitate various chemical reactions. These complexes undergo a series of transformations, ultimately leading to the formation of new products. The compound’s role as a catalyst is crucial in mediating these reactions and enhancing their efficiency .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the isopropyl group.
N-Isopropylaniline: Similar but lacks the fluorine atom.
4-Fluoro-N-methylaniline: Similar but has a methyl group instead of an isopropyl group.
Uniqueness
4-Fluoro-N-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes. The fluorine atom enhances the compound’s reactivity and stability, while the isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .
Biological Activity
4-Fluoro-N-isopropylaniline (CAS Number: 70441-63-3) is an aromatic amine that has garnered attention due to its role as an intermediate in the synthesis of various agrochemicals, particularly the herbicide Flufenacet. Understanding its biological activity is crucial for assessing its safety and potential environmental impacts. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and toxicological assessments.
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H12FN
- Molecular Weight : 167.20 g/mol
- Physical State : Pale yellow liquid
- Boiling Point : 208.4 °C
- Density : 1.03 g/cm³
- Flash Point : 87 °C
These properties indicate that the compound is a stable liquid under standard conditions, which is significant for its handling and storage in industrial applications .
Toxicological Profile
The toxicological assessment of this compound reveals several health risks associated with exposure:
- Acute Toxicity : The compound is classified as harmful if swallowed or inhaled, with potential for skin irritation and sensitization. Inhalation may lead to respiratory issues, while dermal exposure can cause allergic reactions .
- Genotoxicity : There is evidence suggesting that this compound may cause genetic defects, raising concerns about its mutagenic potential .
- Carcinogenicity : Currently, it is not classified as a carcinogen; however, further studies are necessary to fully understand its long-term effects on human health .
Environmental Impact
This compound exhibits aquatic toxicity, indicating potential risks to aquatic ecosystems. The compound's persistence in the environment and bioaccumulation potential remain areas requiring further investigation .
Study 1: Pesticide Risk Assessment
A comprehensive risk assessment of Flufenacet, which utilizes this compound as a precursor, highlighted the need for careful monitoring of residues in agricultural settings. The study emphasized the importance of evaluating both acute and chronic exposure risks to non-target organisms .
Study 2: Occupational Exposure
Research conducted on workers involved in the synthesis of this compound indicated significant risks from dermal exposure. Implementing strict safety protocols and personal protective equipment (PPE) was recommended to mitigate these risks .
Summary of Findings
Biological Activity | Findings |
---|---|
Acute Toxicity | Harmful if swallowed or inhaled; causes skin irritation |
Genotoxicity | Suspected to cause genetic defects |
Carcinogenicity | Not classified as a carcinogen |
Aquatic Toxicity | Exhibits toxicity to aquatic life |
Properties
IUPAC Name |
4-fluoro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBOQCXULAXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074675 | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70441-63-3 | |
Record name | 4-Fluoro-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70441-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-N-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-N-isopropylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.